

Solubility and Stability of 2-Bromoisonicotinohydrazide in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromoisonicotinohydrazide**

Cat. No.: **B1267980**

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Disclaimer: Direct experimental data on the solubility and stability of **2-Bromoisonicotinohydrazide** is not readily available in published literature. This guide provides representative data and methodologies based on a closely related compound, Isoniazid (isonicotinohydrazide). Researchers should use this information as a preliminary guide and are strongly encouraged to determine the specific properties of **2-Bromoisonicotinohydrazide** experimentally.

Introduction

2-Bromoisonicotinohydrazide is a brominated derivative of isonicotinohydrazide, a class of compounds with significant interest in medicinal chemistry and drug development. Understanding the solubility and stability of this active pharmaceutical ingredient (API) in various organic solvents is fundamental for designing robust formulation strategies, ensuring consistent bioavailability, and maintaining therapeutic efficacy. This technical guide offers an in-depth overview of the anticipated solubility and stability characteristics of **2-Bromoisonicotinohydrazide**, supported by experimental protocols and logical workflows.

Physicochemical Properties

While specific experimental data for **2-Bromoisonicotinohydrazide** is limited, some basic physicochemical properties can be predicted or are available from commercial suppliers.

Property	Value (2-Bromoisonicotinohydrazide)	Value (Isoniazid - for comparison)
Molecular Formula	C ₆ H ₆ BrN ₃ O	C ₆ H ₇ N ₃ O
Molecular Weight	216.04 g/mol	137.14 g/mol
Appearance	White to off-white crystalline powder	White crystalline powder[1]
Melting Point	Not available	171.4 °C[2]

Solubility in Organic Solvents

The solubility of a compound is a critical parameter for its formulation, particularly for liquid dosage forms and for purification processes like crystallization. The presence of the bromine atom in **2-Bromoisonicotinohydrazide** is expected to increase its lipophilicity compared to isoniazid, which may influence its solubility in organic solvents.

The following table presents the solubility of Isoniazid in various organic solvents at different temperatures. This data can serve as a baseline for estimating the solubility of **2-Bromoisonicotinohydrazide**. It is anticipated that the bromo-derivative may exhibit slightly different solubility profiles.

Table 1: Solubility of Isoniazid in Selected Organic Solvents[3][4]

Solvent	Temperature (K)	Mole Fraction Solubility (x10 ³)	Solubility (g/100g solvent)
Methanol	301.15	29.5	3.75
	305.15	4.30	
	309.15	4.91	
	313.15	5.60	
Ethanol	301.15	10.2	1.49
	305.15	11.9	1.74
	309.15	13.8	2.02
	313.15	16.0	2.34
Acetone	301.15	14.5	2.05
	305.15	18.0	2.55
	309.15	22.1	3.13
	313.15	26.9	3.81
Ethyl Acetate	301.15	0.8	0.12
	305.15	1.0	0.15
	309.15	1.2	0.18
	313.15	1.5	0.22
Chloroform	25 °C	-	~0.1 g/100mL[2]
Benzene	25 °C	-	Practically insoluble[2]
Ether	25 °C	-	Practically insoluble[2]

Note: The data for Methanol, Ethanol, Acetone, and Ethyl Acetate was measured gravimetrically.[3][4]

Isoniazid is most soluble in methanol, followed by acetone and ethanol, with very low solubility in ethyl acetate.^{[3][4]} The increased temperature generally leads to higher solubility.

Stability Profile

The stability of an API in solution is crucial for determining its shelf-life and storage conditions. Degradation can lead to loss of potency and the formation of potentially toxic impurities. The stability of hydrazide-containing compounds can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Studies on Isoniazid provide valuable insights into the potential stability of **2-Bromoisonicotinohydrazide**.

Table 2: Stability of Isoniazid under Various Conditions

Condition	Observation	Reference
pH in Aqueous Solution	Unstable in alkaline solutions (pH > 6), with significant degradation observed at pH 8.8 upon heating. More stable in acidic conditions (pH 4.8).	[5]
Temperature	Generally stable at room temperature (25 °C) in aqueous solution. High temperatures can accelerate degradation, especially in non-acidic conditions.	[6]
Light Exposure	UV light exposure leads to greater degradation compared to room light.	[6]
Presence of Metal Ions	The presence of certain cations like cupric, ferric, ferrous, and manganous ions can catalyze the degradation of isoniazid in solution.	[5]
In 0.9% Sodium Chloride Injection	Stable for up to 72 hours at room temperature or under refrigeration when protected from light.	[7][8]
In 5% Dextrose Injection	Less stable compared to sodium chloride injection, with degradation observed within 8 hours at room temperature for a 0.5 mg/mL solution.	[7][8]

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of a compound in an organic solvent.

Materials:

- **2-Bromoisonicotinohydrazide** (or analog)
- High-purity organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate)
- Analytical balance
- Thermostatic shaker bath
- Centrifuge
- Calibrated volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV)

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of the compound to a series of vials.
 - Add a known volume of the selected organic solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
 - Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

- Sample Separation:
 - After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
 - Centrifuge the vials to ensure complete separation of the solid from the supernatant.
- Analysis:
 - Carefully withdraw a known volume of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
 - Analyze the concentration of the compound in the diluted sample using a validated HPLC method.
 - Perform the experiment in triplicate for each solvent and temperature.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the intact drug from its degradation products.

Materials:

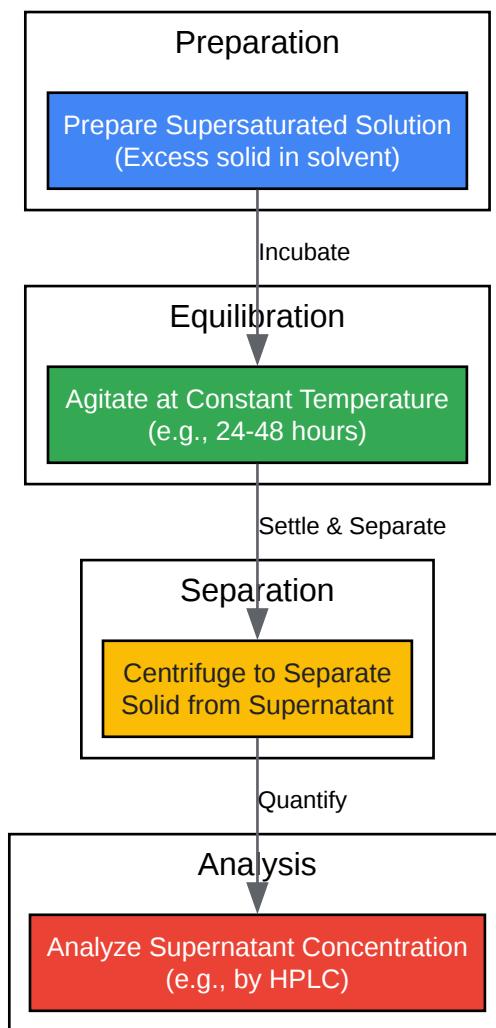
- **2-Bromoisonicotinohydrazide** (or analog)
- Forced degradation reagents (e.g., HCl, NaOH, H₂O₂, UV light, heat)
- HPLC system with a photodiode array (PDA) or UV detector
- HPLC column (e.g., C18)
- Mobile phase components (e.g., acetonitrile, methanol, buffer)

Procedure:

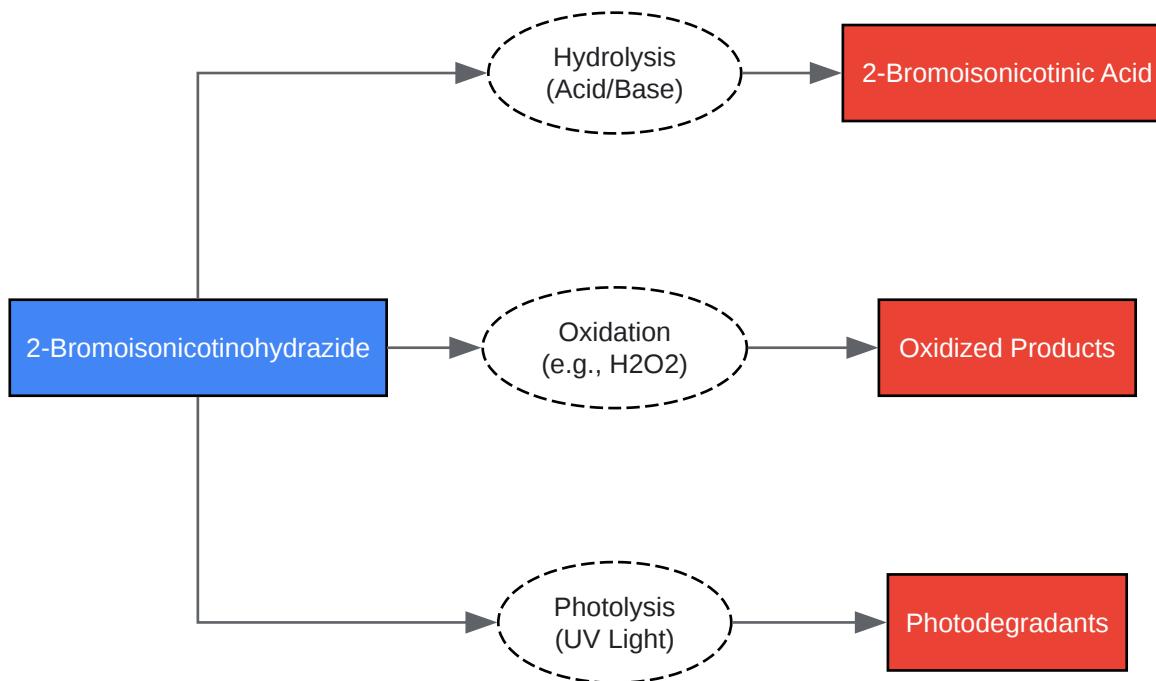
- Forced Degradation Studies:
 - Acid Hydrolysis: Treat a solution of the compound with 0.1N HCl at elevated temperature (e.g., 60 °C).
 - Base Hydrolysis: Treat a solution of the compound with 0.1N NaOH at room temperature.
 - Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
 - Thermal Degradation: Heat a solid sample of the compound in an oven (e.g., at 105 °C).
 - Photolytic Degradation: Expose a solution of the compound to UV light.
- Method Development:
 - Analyze the stressed samples by HPLC.
 - Optimize the mobile phase composition, column, flow rate, and detector wavelength to achieve good separation between the parent drug peak and any degradation product peaks.
 - The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.
- Method Validation:
 - Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflow for solubility and stability testing and a potential degradation pathway.

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Caption: Workflow for determining the equilibrium solubility of a compound.

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Caption: Potential degradation pathways for **2-Bromoisonicotinohydrazide**.

Conclusion

This technical guide provides a foundational understanding of the potential solubility and stability of **2-Bromoisonicotinohydrazide** in organic solvents, based on data from the closely related compound, isoniazid. The provided experimental protocols offer a starting point for researchers to determine the specific characteristics of **2-Bromoisonicotinohydrazide**. A thorough experimental investigation is paramount for the successful development of formulations containing this compound.

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